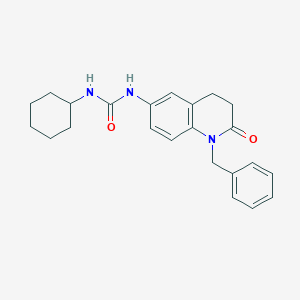

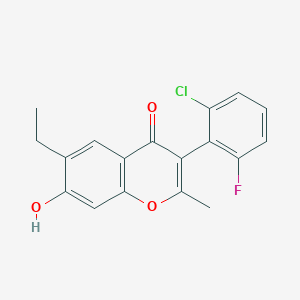

![molecular formula C25H27ClN4O3 B2994354 {6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326854-91-4](/img/structure/B2994354.png)

{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .

Synthesis Analysis

The compound was synthesized as a result of a six-step reaction starting from the aromatic heterocyclic dichloro structure . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was used to reach the main substrate .Molecular Structure Analysis

The molecular structure of this compound was elucidated using various techniques. The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis

The compound was found to be a potent acetylcholinesterase inhibitor . The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research: Acetylcholinesterase Inhibition

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by cholinergic dysfunction and cognitive decline. Acetylcholine deficiency plays a crucial role in AD pathogenesis. Compound 6 has been investigated as an acetylcholinesterase (AChE) inhibitor, aiming to increase acetylcholine levels. AChE inhibitors enhance cholinergic transmission by preventing acetylcholine hydrolysis. Notably, compound 6b demonstrated competitive inhibition against AChE with a Ki value of 3.73 ± 0.9 nM . This finding suggests its potential as a therapeutic agent for AD.

Anti-Tubercular Activity

Compound 6 has also been evaluated for its anti-tubercular properties. Several derivatives of compound 6 exhibited significant activity against Mycobacterium tuberculosis. Notably, five of these derivatives displayed IC90 values ranging from 3.73 to 4.00 μM, indicating promising anti-tubercular potential . Further research in this area could lead to novel tuberculosis treatments.

Apoptosis Induction in Cancer Cells

In cancer research, compound 6ec demonstrated the ability to induce apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays, supported its pro-apoptotic effects. Additionally, the clonogenic assay revealed concentration-dependent inhibition of colony formation in BT-474 cells by compound 6ec . These findings highlight its potential as an anticancer agent.

Synthetic Applications: Pyrazoline Derivatives

Compound 6 can serve as a precursor for synthesizing pyrazoline derivatives. For instance, it reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one to yield 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol . Researchers can explore its synthetic versatility for designing novel compounds.

Eigenschaften

IUPAC Name |

[6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN4O3/c1-32-20-5-3-19(4-6-20)28-8-10-29(11-9-28)24-21-16-18(26)2-7-23(21)27-17-22(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIFWHVWVNYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

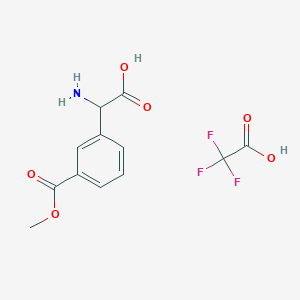

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)

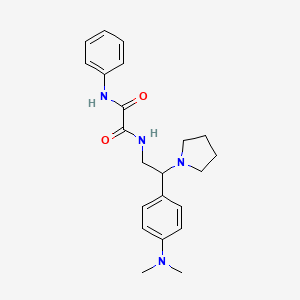

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

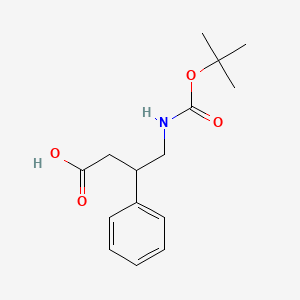

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)